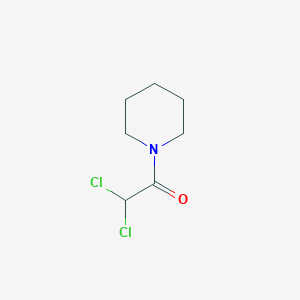
2,2-Dichloro-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(piperidin-1-yl)ethanone is an organic compound that features a piperidine ring attached to a 2,2-dichloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-(piperidin-1-yl)ethanone can be synthesized through the reaction of piperidine with 2,2-dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2,2-Dichloro-1-(piperidin-1-yl)ethanol.
Oxidation: 2,2-Dichloro-1-(piperidin-1-yl)acetic acid.
科学的研究の応用
2,2-Dichloro-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dichloro-1-(piperidin-1-yl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic carbonyl and dichloromethyl groups. These interactions can lead to the formation of various derivatives with potential biological activity. The compound may also interact with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(pyrrolidin-1-yl)ethanone
- 2,2-Dichloro-1-(morpholin-1-yl)ethanone
- 2,2-Dichloro-1-(azepan-1-yl)ethanone
Uniqueness
2,2-Dichloro-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
1796-23-2 |
|---|---|
分子式 |
C7H11Cl2NO |
分子量 |
196.07 g/mol |
IUPAC名 |
2,2-dichloro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChIキー |
QAWBNYBHBJTSMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















